![molecular formula C16H24ClNO2 B6121039 ethyl 1-azepanyl(phenyl)acetate hydrochloride](/img/structure/B6121039.png)
ethyl 1-azepanyl(phenyl)acetate hydrochloride
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Overview
Description
Ethyl 1-azepanyl(phenyl)acetate hydrochloride, also known as EAAPAH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of ethyl 1-azepanyl(phenyl)acetate hydrochloride is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of inflammatory mediators. ethyl 1-azepanyl(phenyl)acetate hydrochloride has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that has a calming effect on the central nervous system. Additionally, ethyl 1-azepanyl(phenyl)acetate hydrochloride has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammation and pain.
Biochemical and Physiological Effects
ethyl 1-azepanyl(phenyl)acetate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which has a calming effect and can help to reduce anxiety and seizures. ethyl 1-azepanyl(phenyl)acetate hydrochloride has also been found to inhibit the release of pro-inflammatory cytokines, which can reduce inflammation and pain. In addition, ethyl 1-azepanyl(phenyl)acetate hydrochloride has been shown to have antioxidant properties, which can help to protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-azepanyl(phenyl)acetate hydrochloride in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, ethyl 1-azepanyl(phenyl)acetate hydrochloride has been found to have low toxicity, making it a safe candidate for further research. However, one limitation of using ethyl 1-azepanyl(phenyl)acetate hydrochloride in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on ethyl 1-azepanyl(phenyl)acetate hydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Further research is needed to fully understand the mechanism of action of ethyl 1-azepanyl(phenyl)acetate hydrochloride and to determine its efficacy and safety in treating these conditions. Additionally, ethyl 1-azepanyl(phenyl)acetate hydrochloride has been found to have antioxidant properties, which may make it a promising candidate for the treatment of oxidative stress-related disorders. Further research is needed to explore the potential therapeutic applications of ethyl 1-azepanyl(phenyl)acetate hydrochloride in these areas.
Synthesis Methods
The synthesis of ethyl 1-azepanyl(phenyl)acetate hydrochloride involves the reaction of 1-azepanone with phenylacetic acid and ethyl chloroformate in the presence of triethylamine and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Ethyl 1-azepanyl(phenyl)acetate hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In addition, ethyl 1-azepanyl(phenyl)acetate hydrochloride has been found to have anticonvulsant and anxiolytic effects, suggesting its potential use in the treatment of neurological disorders such as epilepsy and anxiety.
properties
IUPAC Name |
ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)15(14-10-6-5-7-11-14)17-12-8-3-4-9-13-17;/h5-7,10-11,15H,2-4,8-9,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQETYJDMZVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(azepan-1-yl)-2-phenylacetate;hydrochloride |
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